4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an oxolan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with an appropriate oxolan-3-ol derivative. One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced alcohols or amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Potential use in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is unique due to its combination of a pyrazole ring and an oxolan-3-ol moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-7(2)11(10-6)8-4-13-5-9(8)12/h3,8-9,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNMMMXMSHCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2COCC2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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